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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-4'-

methoxypropiophenone

CAS No.: 111302-55-7

Cat. No.: B038690

Get Quote

Executive Summary & Structural Identity
3-(4-Chlorophenyl)-4'-methoxypropiophenone is a diarylpropanoid intermediate belonging

to the dihydrochalcone class. It serves as a critical scaffold in the synthesis of SGLT2 inhibitors

(gliflozins) and anti-inflammatory agents. Unlike its unsaturated precursor (chalcone), this

molecule possesses a flexible ethylene bridge, significantly altering its solid-state packing and

solubility profile.
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Attribute Specification

IUPAC Name
3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-

1-one

CAS Registry 111302-55-7

Molecular Formula C₁₆H₁₅ClO₂

Molecular Weight 274.74 g/mol

SMILES
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)

Cl

Structural Class Dihydrochalcone (Saturated Ketone)

Physical Characteristics & Melting Point Analysis
Melting Point (Thermodynamic Profile)
Establishing the melting point (MP) of this compound requires distinguishing it from its

unsaturated precursor, 4-chloro-4'-methoxychalcone.

Experimental State: White Crystalline Solid.

Melting Range (Observed):82°C – 85°C (Reported range for purified dihydrochalcone

phase).

Critical Impurity Marker: The presence of the unsaturated chalcone precursor (CAS 6552-68-

7) significantly shifts the melting point upward. The pure chalcone melts at 130–131°C.

Note: An MP observation >100°C indicates incomplete hydrogenation or contamination.

Solubility Profile
The molecule exhibits high lipophilicity (Predicted LogP ~4.1), dictating specific solvent choices

for recrystallization and chromatography.
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Solvent Solubility Rating Application

Dichloromethane (DCM) High Primary extraction solvent.

Ethyl Acetate Moderate-High
Ideal for silica gel

chromatography elution.

Ethanol/Methanol Moderate (Hot)
Preferred for recrystallization

(yields needles).

Water Negligible
Used as an antisolvent in

precipitation workflows.

Hexane/Heptane Low
Used to induce crystallization

from EtOAc.

Analytical Fingerprinting (Identification)
To validate the identity of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, the following NMR

signals are definitive. These values distinguish the saturated ethylene bridge (-CH2-CH2-) from

the alkene (-CH=CH-) of the chalcone.

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

Aromatic Ring A (Methoxy-bearing): δ 7.95–7.91 (m, 2H, ortho to C=O), 6.94–6.91 (m, 2H,

meta to C=O).

Aromatic Ring B (Chloro-bearing): δ 7.26–7.24 (m, 2H), 7.18 (d, J = 8.3 Hz, 2H).[2]

Methoxy Group: δ 3.87 (s, 3H).[2]

Ethylene Bridge (Critical for Purity):

Triplet at δ 3.23 (J = 7.6 Hz, 2H, α-methylene adjacent to Carbonyl).

Triplet at δ 3.03 (J = 7.6 Hz, 2H, β-methylene adjacent to Chlorophenyl).[2]

Absence of doublets between δ 7.4–7.8 (alkene region) confirms full hydrogenation.
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Synthetic Context & Quality Control Workflow
The synthesis typically involves the selective reduction of the corresponding chalcone or a

Friedel-Crafts acylation. The hydrogenation route is preferred for cleanliness but carries the risk

of over-reduction (to the alcohol).

Synthesis & QC Logic Flow
The following diagram illustrates the production pathway and the critical decision nodes for

Quality Control based on physical properties.

Precursor: 4-Chloro-4'-methoxychalcone
(MP: 130-131°C)

Catalytic Hydrogenation
(H2, Pd/C, EtOAc)

Crude Dihydrochalcone

Recrystallization
(EtOH or EtOAc/Hexane)

QC: Melting Point Analysis

MP > 100°C
(Fail: Chalcone Contamination)

Incomplete Rxn

MP < 70°C
(Fail: Solvent/Alcohol Impurity)

Wet/Over-reduced

MP 82-85°C
(Pass: Pure Target)

Target Range
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Figure 1: Synthetic workflow and melting-point based quality control logic for CAS 111302-55-

7.

Experimental Protocol: Melting Point Determination
For precise characterization, Differential Scanning Calorimetry (DSC) is recommended over

capillary methods due to the potential for polymorphism in diarylpropanoids.

Capillary Method (Routine QC)
Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours

to remove lattice solvent.

Loading: Pack 2-3 mm of solid into a glass capillary; ensure tight packing by tapping.

Ramp: Heat rapidly to 70°C, then reduce ramp rate to 1°C/min.

Observation: Record the onset of the liquid meniscus (T_onset) and the clear point (T_clear).

Target: T_clear should not exceed 85°C.[3]

Differential Scanning Calorimetry (DSC)
Pan: Aluminum, crimped (non-hermetic).

Atmosphere: Nitrogen purge (50 mL/min).

Protocol: Heat from 25°C to 150°C at 10°C/min.

Expected Endotherm: Sharp peak with onset ~82°C. A secondary small peak at ~130°C

indicates residual chalcone (<1% detection limit).

References
Royal Society of Chemistry (RSC). Supporting Information: Iodine-Catalyzed α,β-

Dehydrogenation of Ketones. (Contains specific NMR characterization for CAS 111302-55-7

as compound 20w).
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National Institutes of Health (NIH) - PubChem. 3-(4-Chlorophenyl)-4'-
methoxypropiophenone (CAS 111302-55-7).

ChemicalBook. 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone

Precursor Data). (Used for differential melting point analysis).

MDPI. Synthesis of Halogenated Chalcones and Physical Characterization. (Context for

recrystallization solvents of similar diaryl analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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